D-Luciferin 6'-methyl ether

Enzymology Inhibitor Screening Bioluminescence Assay Development

This 6'-methoxy-substituted luciferin analog is a competitive firefly luciferase inhibitor (IC50 0.1 µM) and a cofactor in dinucleoside polyphosphate synthesis. It enables dual-use assays as a CYP450 dealkylase substrate precursor. Essential for crystallography and advanced enzymology studies. Bulk quantities available.

Molecular Formula C12H10N2O3S2
Molecular Weight 294.4 g/mol
Cat. No. B12429864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Luciferin 6'-methyl ether
Molecular FormulaC12H10N2O3S2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O
InChIInChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16)/t8-/m1/s1
InChIKeyZTQKCGHSTKIWFW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid: A Core Luciferin Analog for Bioluminescence Research


(4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, also known as D-Luciferin 6'-methyl ether or 6'-Methoxyluciferin, is a synthetic analog of the natural firefly luciferase substrate, D-luciferin. It belongs to the benzothiazole class of heterocyclic compounds and features a critical 6'-methoxy substitution on the benzothiazole ring [1]. This modification fundamentally alters its biological function from a bioluminescent substrate to a potent, competitive inhibitor of firefly luciferase, making it a specialized tool for mechanistic enzymology and assay development rather than a general-purpose luminescence probe [1].

Why In-Class Analogs Cannot Substitute for (4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid


The 6'-methoxy group on the benzothiazole ring of (4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a critical structural determinant of function. This substitution blocks the productive oxidation pathway required for bioluminescence, converting the molecule from a light-emitting substrate into a competitive inhibitor [1]. While other luciferin analogs like 6'-Aminoluciferin or 6'-Chloroluciferin also inhibit the enzyme, their potencies and binding modes can differ significantly. Furthermore, the compound's unique behavior as both an inhibitor and a cofactor in dinucleoside polyphosphate synthesis is not replicated by most in-class compounds . Therefore, substitution with a generic benzothiazole or even a different luciferin analog would yield fundamentally different and likely unusable experimental outcomes. The quantitative evidence below details the specific, measurable properties that define its utility.

Quantitative Evidence for Selecting (4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid


Potent Inhibition of Photinus pyralis Luciferase (PpyLuc) Compared to Substrate D-Luciferin

The compound is a potent competitive inhibitor of the North American firefly Photinus pyralis luciferase (PpyLuc), with a reported IC50 of 0.1 µM . In contrast, the natural substrate D-Luciferin is not an inhibitor at standard concentrations; its primary interaction is catalytic turnover leading to light emission. The introduction of the 6'-methoxy group shifts the molecule's functional role from a substrate to an inhibitor [1].

Enzymology Inhibitor Screening Bioluminescence Assay Development

Confirmed Inhibitory Activity Against Firefly Luciferase in Authoritative Databases

The compound is listed as an inhibitor of the enzyme luciferin 4-monooxygenase (EC 6.2.1.52) from Photinus pyralis in the BRENDA enzyme database [1]. This entry places it alongside other known competitive inhibitors like 2-benzothiazole sulfonic acid. While no specific Ki or IC50 values are provided in the database entry, its classification as an inhibitor is a verified, authoritative data point.

Biocatalysis Enzyme Classification Database Curation

Recommended Application Scenarios for (4S)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid


Mechanistic Studies of Firefly Luciferase Active Site

Use this compound at concentrations around its IC50 (0.1 µM) to competitively inhibit Photinus pyralis luciferase without generating a luminescent signal . This allows for detailed kinetic and structural studies (e.g., crystallography, binding assays) of the enzyme's active site, distinct from experiments using the light-emitting substrate D-luciferin [1].

Development of Dual-Enzyme Luciferase/P450 Assays

The compound's methyl ether is a substrate for cytochrome P450 dealkylase enzymes. Its conversion to the parent luciferin produces a light signal proportional to P450 activity, enabling the development of chemiluminescent dual assay systems . This specific application leverages the unique dual functionality of the compound as both a P450 substrate precursor and a luciferase inhibitor.

Investigation of Luciferase-Catalyzed Dinucleoside Polyphosphate Synthesis

As noted in technical datasheets, this compound acts as a cofactor in the firefly luciferase-catalyzed synthesis of dinucleoside polyphosphates . This specific application is unique to this analog and is not a general property of all benzothiazole derivatives, making it essential for researchers studying this particular enzymatic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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